Cefazedone

Descripción

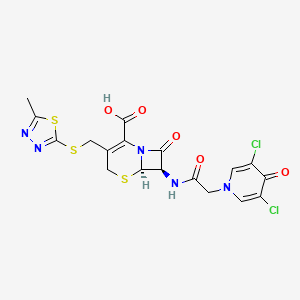

This compound is a semisynthetic first-generation cephalosporin with antibacterial activity. This compound binds to and inactivates penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall. PBPs are enzymes involved in the terminal stages of assembling the bacterial cell wall and in reshaping the cell wall during growth and division. Inactivation of PBPs interferes with the cross-linkage of peptidoglycan chains necessary for bacterial cell wall strength and rigidity. This results in the weakening of the bacterial cell wall and causes cell lysis.

This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.

RN given refers to parent cpd; structure

See also: this compound Sodium (active moiety of).

Structure

3D Structure

Propiedades

IUPAC Name |

(6R,7R)-7-[[2-(3,5-dichloro-4-oxopyridin-1-yl)acetyl]amino]-3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15Cl2N5O5S3/c1-7-22-23-18(33-7)32-6-8-5-31-16-12(15(28)25(16)13(8)17(29)30)21-11(26)4-24-2-9(19)14(27)10(20)3-24/h2-3,12,16H,4-6H2,1H3,(H,21,26)(H,29,30)/t12-,16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTLCNEGVSVJLDN-MLGOLLRUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)SCC2=C(N3C(C(C3=O)NC(=O)CN4C=C(C(=O)C(=C4)Cl)Cl)SC2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NN=C(S1)SCC2=C(N3[C@@H]([C@@H](C3=O)NC(=O)CN4C=C(C(=O)C(=C4)Cl)Cl)SC2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15Cl2N5O5S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

63521-15-3 (mono-hydrochloride salt) | |

| Record name | Cefazedone [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056187474 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID50204733 | |

| Record name | Cefazedone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50204733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

548.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56187-47-4 | |

| Record name | Cefazedone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56187-47-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cefazedone [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056187474 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cefazedone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13778 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cefazedone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50204733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CEFAZEDONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7Y86X0D799 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Cefazedone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for Cefazedone, a first-generation cephalosporin antibiotic. The document details the core chemical reactions, starting materials, and intermediates, presenting quantitative data in structured tables for comparative analysis. Detailed experimental protocols for key synthetic steps are provided, alongside visual representations of the synthesis pathways and experimental workflows using Graphviz diagrams.

Introduction

This compound is a semi-synthetic cephalosporin antibiotic with a broad spectrum of activity against Gram-positive and Gram-negative bacteria.[1][2] Its synthesis primarily originates from the versatile starting material, 7-aminocephalosporanic acid (7-ACA), which serves as the core structural motif for a vast array of cephalosporin derivatives.[3][4] This guide will explore two prominent synthetic routes to this compound, detailing the necessary reagents, reaction conditions, and expected outcomes.

Synthesis of the Core Intermediate: 7-Aminocephalosporanic Acid (7-ACA)

The industrial production of 7-ACA, the essential precursor for this compound, has transitioned from chemical methods to more environmentally benign enzymatic processes.[5] The enzymatic hydrolysis of Cephalosporin C (CPC) is a widely adopted method.

Enzymatic Synthesis of 7-ACA from Cephalosporin C

A common enzymatic approach involves a two-step conversion using immobilized enzymes. In the first step, D-amino acid oxidase converts CPC to glutaryl-7-aminocephalosporanic acid (GL-7-ACA). Subsequently, GL-7-ACA acylase hydrolyzes GL-7-ACA to yield 7-ACA. This enzymatic process is favored due to its high yields and mild reaction conditions.

This compound Synthesis Pathway I

This synthetic route, detailed in patent CN110563750A, involves a two-step process starting from 7-ACA and two key intermediates, designated as Compound II and Compound IV.

Step 1: Synthesis of Intermediate Compound III

The first step involves the reaction of 7-ACA with a silylating agent (Compound II) in the presence of a catalytic system to form the silylated intermediate, Compound III.

Experimental Protocol:

-

A catalytic system, such as boron trifluoride-dimethyl carbonate complex (2 mol), is dissolved in dimethyl carbonate (150 ml).

-

Compound II (132.26 g, 1 mol), a silylating agent, is added to the solution and stirred at room temperature until dissolved.

-

The reaction mixture is cooled to a low temperature (0-15 °C), and an acid like formic acid (1 mol) is added.

-

7-ACA (272.29 g, 1 mol) is then slowly added dropwise while maintaining the low temperature.

-

The reaction is allowed to proceed for 1-1.5 hours.

-

Upon completion, the reaction mixture is transferred into water.

-

The pH is adjusted to 3.8 with ammonia water to induce crystallization.

-

The crystals are allowed to grow for 1 hour, then filtered, washed with purified water, and dried under vacuum to yield Compound III.

Step 2: Synthesis of this compound (I)

The final step involves the reaction of the silylated intermediate (Compound III) with an activated side-chain precursor (Compound IV) to yield this compound.

Experimental Protocol:

-

Toluene (200 ml) and 2-iodophenylboronic acid (0.01-0.21 mol) are added to a clean reaction vessel.

-

Compound IV (e.g., 210.93 g, 1.06 mol), the activated side-chain, is added to the mixture.

-

Compound III (e.g., 327.21 g, 0.95 mol) is then slowly added.

-

The reaction mixture is refluxed for 5-6 hours.

-

After the reaction is complete, it is cooled to room temperature.

-

Purified water is added, leading to the precipitation of a solid.

-

The solid is filtered, washed with purified water, and then recrystallized from ethanol.

-

The final product, this compound (I), is dried under vacuum.

Quantitative Data for Synthesis Pathway I

| Step | Product | Molar Yield (%) | Purity (%) | Max Single Impurity (%) | Reference |

| 1 | Compound III | 86 | 98.7 | 0.23 | |

| 2 | This compound (I) | 85 - 93 | 99.5 - 99.9 | 0.04 - 0.18 |

This compound Synthesis Pathway II

This alternative synthetic route, described in patent CN104230958A, involves the synthesis of the side-chain precursor first, followed by its condensation with a modified 7-ACA core.

Step 1: Synthesis of 3,5-dichloro-4-pyridone

The synthesis begins with the chlorination of 4-pyridone.

Experimental Protocol:

-

Dissolve 4-pyridone (5 g) in chloroform (300 ml).

-

Add chlorine bleach liquor (50-100 ml) and shake the mixture for 40-60 seconds.

-

Allow the layers to separate.

-

Partially evaporate the solvent from the organic layer under reduced pressure.

-

Allow the solution to stand for crystallization to obtain 3,5-dichloro-4-pyridone.

Step 2: Synthesis of (3,5-dichloro-4-pyridone-1-yl)acetic acid

The synthesized 3,5-dichloro-4-pyridone is then reacted with monochloroacetic acid.

Experimental Protocol:

-

In a three-necked flask, add distilled water (60 ml) and heat to 75°C.

-

Add 3,5-dichloro-4-pyridone (6.56 g) and monochloroacetic acid (5.2 g).

-

Adjust the pH to 8.5 with a saturated solution of Na2S2O3.

-

Stir the reaction mixture for 1 hour.

-

Pour the reaction solution into ice water and filter.

-

Adjust the pH of the filtrate to 2.2 with sulfuric acid.

-

Partially evaporate the solvent under reduced pressure to induce crystallization, yielding (3,5-dichloro-4-pyridone-1-yl)acetic acid.

Step 3: Synthesis of 7-amino-3-((5-methyl-1,3,4-thiadiazol-2-yl)thiomethyl)-3-cephem-4-carboxylic acid

This intermediate is synthesized by reacting 7-ACA with 5-mercapto-2-methyl-1,3,4-thiadiazole.

Experimental Protocol:

-

Cool N,N-dimethyl-p-toluidine (DCPA, 14.8 g) to 14°C.

-

Add 5-mercapto-2-methyl-1,3,4-thiadiazole (1.59 g) and allow it to dissolve.

-

Add acetonitrile (6.0 ml) and cool the solution to 15°C.

-

Add 7-ACA (2.72 g) and more acetonitrile (10.0 ml).

-

Stir the mixture at 25-27°C for 30 minutes.

-

Pour the reaction solution into ice-water (80 g) and refrigerate overnight.

-

Adjust the pH to 4.0 with 25% aqueous ammonia and stir for 1 hour under ice-cooling.

-

Filter the resulting precipitate, wash with cold water and acetone, and dry to obtain the product.

Step 4: Final Condensation to this compound

The final step involves the condensation of the intermediates prepared in the previous steps.

Experimental Protocol:

-

In a single-port bottle, add water (50 ml), 7-(3,5-bis-chloro-4-pyridone-1-ethanamide)-cephemcarboxylic acid (4.5 g), and 5-methyl-2-sulfydryl-1,3,4-thiadiazole (1.1 g).

-

Adjust the pH to 6 with a saturated sodium bicarbonate solution.

-

Heat the mixture to 70°C and reflux for 1.5 hours.

-

After cooling, add ice water and aluminum oxide (2 g), and stir for 40 minutes.

-

Filter off the aluminum oxide to obtain a faint yellow reaction solution.

-

Adjust the pH to 2.5 with concentrated hydrochloric acid to precipitate the solid.

-

Dissolve the solid in a saturated sodium bicarbonate solution and re-precipitate by slowly adding concentrated hydrochloric acid to yield this compound.

Quantitative Data for Synthesis Pathway II

| Step | Product | Yield (%) | Purity (%) | Reference |

| 1 | 3,5-dichloro-4-pyridone | 75.5 - 76 | - | |

| 4 | This compound | 71 | 93 |

Conclusion

The synthesis of this compound can be achieved through multiple pathways, primarily utilizing 7-ACA as the core building block. The choice of a specific synthetic route in an industrial setting would depend on factors such as cost-effectiveness, scalability, and the desired purity of the final product. The enzymatic production of 7-ACA represents a significant advancement in creating a more sustainable and environmentally friendly process for the manufacturing of cephalosporin antibiotics. The detailed protocols and quantitative data provided in this guide serve as a valuable resource for researchers and professionals involved in the development and optimization of this compound synthesis.

References

- 1. prepchem.com [prepchem.com]

- 2. researchgate.net [researchgate.net]

- 3. 7-ACA patented technology retrieval search results - Eureka | Patsnap [eureka.patsnap.com]

- 4. 7-ACA - Wikipedia [en.wikipedia.org]

- 5. Environmentally safe production of 7-ACA by recombinant Acremonium chrysogenum - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to Cefazedone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core scientific and technical aspects of Cefazedone, a first-generation cephalosporin antibiotic. The information presented herein is intended to support research, development, and quality control activities.

Core Molecular and Physicochemical Properties

This compound is a semi-synthetic cephalosporin characterized by its broad-spectrum activity against various Gram-positive and Gram-negative bacteria.[1] Its fundamental properties are summarized below.

Molecular Formula and Structure

The molecular formula for this compound is C₁₈H₁₅Cl₂N₅O₅S₃ .[1][2]

Quantitative Physicochemical Data

A summary of key physicochemical properties of this compound is presented in Table 1. This data is crucial for formulation development, analytical method design, and understanding its pharmacokinetic profile.

| Property | Value | Source(s) |

| Molecular Formula | C₁₈H₁₅Cl₂N₅O₅S₃ | [1][2] |

| Molar Mass | 548.44 g/mol | |

| Density | 1.78 g/cm³ (Predicted) | |

| Melting Point | 157 - 160°C | |

| pKa | 2.61 ± 0.50 (Predicted) | |

| Appearance | White to Off-White Solid | |

| Solubility | DMSO (Slightly), Methanol (Slightly) |

Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

As a member of the β-lactam class of antibiotics, this compound's primary mechanism of action is the disruption of bacterial cell wall synthesis. This process is critical for bacterial viability, and its inhibition leads to cell lysis and death.

The key steps in this compound's mechanism of action are as follows:

-

Targeting Penicillin-Binding Proteins (PBPs): this compound targets and binds to penicillin-binding proteins (PBPs), which are enzymes located on the inner membrane of the bacterial cell wall.

-

Inhibition of Transpeptidation: PBPs are essential for the final step of peptidoglycan synthesis, specifically the cross-linking of peptide chains. By binding to these enzymes, this compound inhibits their transpeptidase activity.

-

Cell Wall Destabilization: The inhibition of peptidoglycan cross-linking weakens the structural integrity of the bacterial cell wall.

-

Cell Lysis: The compromised cell wall can no longer withstand the internal osmotic pressure, leading to cell lysis and bacterial death.

The following diagram illustrates the signaling pathway of this compound's antibacterial action.

Caption: Mechanism of this compound action on bacterial cell wall synthesis.

Experimental Protocols

This section outlines methodologies for the synthesis and analytical quantification of this compound, providing a foundation for laboratory-scale preparation and quality control.

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process. A representative method involves the reaction of key intermediates, as described in the patent literature. The general workflow is as follows:

-

Preparation of Intermediate III: This step involves dissolving a catalytic system, such as a boron trifluoride-dimethyl carbonate complex, in dimethyl carbonate. A compound (II) is added and dissolved at room temperature. The temperature is then lowered, and an acid (e.g., formic acid or glacial acetic acid) is introduced, followed by the slow addition of 7-aminocephalosporanic acid (7-ACA). The reaction proceeds at a low temperature (0-10 °C) for approximately 1-1.5 hours. Post-reaction workup, including pH adjustment with ammonia water to induce crystallization, filtration, washing, and drying, yields compound III.

-

Final Synthesis of this compound (I): Compound III is reacted with a compound (IV) in the presence of 2-iodophenylboronic acid and an organic solvent such as toluene or dichloromethane. The reaction mixture is refluxed for 5-6 hours. After cooling, the product is purified by washing with water, filtration, and recrystallization from ethanol, followed by vacuum drying to yield this compound.

The following diagram outlines the general experimental workflow for the synthesis of this compound.

Caption: General workflow for the synthesis of this compound.

Analytical Quantification by High-Performance Liquid Chromatography (HPLC)

A validated reversed-phase HPLC method can be used for the quantification of this compound in pharmaceutical formulations. While specific parameters may need optimization, a general protocol for cephalosporins is provided below.

-

Chromatographic System:

-

Column: C8 or C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5.0 µm particle size).

-

Mobile Phase: A mixture of an aqueous buffer (e.g., 0.1 M ammonium acetate or 0.04 M phosphate buffer) and an organic solvent (e.g., acetonitrile). The ratio and pH should be optimized for best separation. For example, a ratio of 95:5 (v/v) buffer to acetonitrile at a pH of 5.6 has been used for some cephalosporins.

-

Flow Rate: Typically around 0.8 - 1.3 mL/min.

-

Detection: UV detection at a wavelength of approximately 250 nm.

-

Column Temperature: Maintained at a constant temperature, for instance, 30°C.

-

-

Preparation of Standard and Sample Solutions:

-

Standard Stock Solution: Accurately weigh and dissolve a known amount of this compound reference standard in a suitable solvent (e.g., de-ionized water) to prepare a stock solution of a specific concentration (e.g., 1000 µg/mL).

-

Working Standard Solutions: Prepare a series of dilutions from the stock solution to create calibration standards across a desired concentration range (e.g., 0.5-50 µg/mL).

-

Sample Solution: Accurately weigh the pharmaceutical formulation powder and dissolve it in the solvent to achieve a concentration within the calibration range. Sonication may be required to ensure complete dissolution.

-

Filtration: All solutions should be filtered through a 0.45 µm filter before injection into the HPLC system.

-

-

Analysis and Quantification:

-

Inject equal volumes of the standard and sample solutions into the chromatograph.

-

Record the peak areas from the chromatograms.

-

Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.

-

Determine the concentration of this compound in the sample solution by interpolating its peak area on the calibration curve.

-

This technical guide provides a foundational understanding of this compound for scientific and professional audiences. For specific applications, further optimization and validation of the described protocols are recommended.

References

Cefazedone Solubility: A Technical Guide for Researchers

For immediate release

This in-depth technical guide provides a comprehensive overview of the solubility of Cefazedone, a first-generation cephalosporin antibiotic. Designed for researchers, scientists, and professionals in drug development, this document compiles available quantitative data, details experimental protocols for solubility determination, and visualizes key biological and chemical pathways associated with this compound.

Quantitative Solubility Data

The solubility of this compound has been reported in various solvents, with the highest solubility observed in dimethyl sulfoxide (DMSO). The available data is summarized in the table below for easy comparison. It is important to note that for some common solvents, only qualitative descriptions are available in the public domain, indicating a need for further experimental determination.

| Solvent/System | Temperature | Solubility (mg/mL) | Molar Solubility (mM) | Remarks | Source(s) |

| Organic Solvents | |||||

| Dimethyl sulfoxide (DMSO) | Not Specified | 100 | 182.34 | Sonication is recommended. | [1] |

| Dimethyl sulfoxide (DMSO) | Not Specified | 125 | 227.92 | - | [2] |

| Methanol | Not Specified | Slightly Soluble | - | Qualitative description. | [3] |

| Aqueous Systems & In Vivo Formulations | |||||

| Water | Not Specified | - | - | Data not readily available. | |

| Ethanol | Not Specified | - | - | Data not readily available. | |

| Acetone | Not Specified | - | - | Data not readily available. | |

| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | Not Specified | ≥ 2.08 | 3.79 | Clear solution; saturation unknown. Recommended for in vivo studies. | [4] |

| 10% DMSO + 90% (20% SBE-β-CD in Saline) | Not Specified | ≥ 2.08 | 3.79 | Clear solution; saturation unknown. | [4] |

| 10% DMSO + 90% Corn Oil | Not Specified | ≥ 2.08 | 3.79 | Clear solution; saturation unknown. |

Note: The molecular weight of this compound is 548.44 g/mol . Molar solubility was calculated based on this value.

Experimental Protocols for Solubility Determination

Accurate determination of drug solubility is crucial for drug development. The following are detailed methodologies for key experiments relevant to determining the solubility of cephalosporins like this compound.

Shake-Flask Method for Equilibrium Solubility

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.

Principle: An excess amount of the solid drug is agitated in a specific solvent system at a constant temperature until equilibrium is reached. The concentration of the dissolved drug in the saturated solution is then determined.

Detailed Methodology:

-

Preparation: Add an excess amount of this compound to a series of vials containing the desired solvent (e.g., water, phosphate buffer at various pH levels, ethanol). The amount of excess solid should be sufficient to maintain a saturated solution throughout the experiment.

-

Equilibration: Seal the vials and place them in a shaker bath maintained at a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to sediment. Separate the saturated supernatant from the excess solid by centrifugation at a high speed or by filtration using a chemically inert filter (e.g., 0.22 µm PTFE or PVDF) that does not adsorb the drug.

-

Quantification: Accurately dilute an aliquot of the clear supernatant with a suitable mobile phase. Determine the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: Calculate the solubility of this compound in the solvent by back-calculating from the measured concentration of the diluted sample.

The workflow for the shake-flask method can be visualized as follows:

References

Cefazedone: A Technical Whitepaper on a First-Generation Cephalosporin

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core characteristics of Cefazedone, a first-generation cephalosporin antibiotic. The document details its mechanism of action, antibacterial spectrum, pharmacokinetic and pharmacodynamic properties, and methodologies for its evaluation.

Executive Summary

This compound is a semisynthetic, first-generation cephalosporin with established efficacy against a range of bacterial pathogens.[1] Like other β-lactam antibiotics, its primary mechanism of action involves the inhibition of bacterial cell wall synthesis, leading to bactericidal effects. It demonstrates a notable activity profile against Gram-positive cocci and some Gram-negative bacilli. This whitepaper consolidates key quantitative data, outlines detailed experimental protocols for its assessment, and provides visual representations of its biochemical pathways and experimental workflows to support further research and development efforts in the field of antibacterial agents.

Chemical and Physical Properties

This compound is chemically designated as (6R,7R)-7-[[2-(3,5-dichloro-4-oxo-1-pyridinyl)acetyl]amino]-3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid. Its structure is characterized by a β-lactam ring fused to a dihydrothiazine ring, a feature common to all cephalosporins.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₈H₁₅Cl₂N₅O₅S₃ | |

| Molecular Weight | 548.4 g/mol | |

| Appearance | White to Off-White Solid | |

| Melting Point | 157 - 160°C | |

| Solubility | DMSO (Slightly), Methanol (Slightly) |

Mechanism of Action

This compound exerts its bactericidal effect by inhibiting the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls. This is achieved through the covalent binding to and inactivation of penicillin-binding proteins (PBPs), which are essential enzymes for the cross-linking of peptidoglycan. The disruption of the cell wall integrity ultimately leads to cell lysis and bacterial death.

Figure 1: Mechanism of action of this compound. This compound inhibits Penicillin-Binding Proteins (PBPs), preventing the cross-linking of peptidoglycan precursors and disrupting bacterial cell wall synthesis.

Antibacterial Spectrum

This compound is characterized by its activity against both Gram-positive and Gram-negative bacteria, a hallmark of first-generation cephalosporins.[2] Its spectrum includes many clinically relevant pathogens.

In Vitro Activity

Studies have demonstrated that this compound possesses good activity against Gram-positive bacteria, including Staphylococcus and Streptococcus species.[2] It is also effective against certain Enterobacteriaceae, such as Escherichia coli, Klebsiella species, and Proteus mirabilis.[2] One comparative study highlighted that this compound had the most potent inhibitory effect against Gram-positive strains when compared to other first-generation cephalosporins.[3]

Table 2: Geometric Mean Minimum Inhibitory Concentrations (MICs) of this compound and Comparator Cephalosporins

| Organism Group | This compound (µg/mL) | Cefazolin (µg/mL) | Ceftezole (µg/mL) | Cephradine (µg/mL) |

| Gram-positive strains | 0.386 | 0.894 | 0.748 | 7.884 |

| Staphylococcus aureus | 0.340 | 0.534 | 0.442 | 10.51 |

Data adapted from a comparative study on clinical isolates.

In a study of patients with community-acquired pneumonia, the MICs of this compound for the isolated pathogens ranged from 0.25 to 1 mg/L.

Pharmacokinetics and Pharmacodynamics

The pharmacokinetic profile of this compound has been investigated in both healthy volunteers and patient populations, with its properties being largely comparable to another first-generation cephalosporin, cefazolin.

Pharmacokinetics

This compound exhibits a relatively long serum elimination half-life, which is a favorable pharmacokinetic characteristic. A study in patients with community-acquired pneumonia provided key pharmacokinetic parameters following intravenous administration.

Table 3: Pharmacokinetic Parameters of this compound in Patients with Community-Acquired Pneumonia (2 g IV q12h)

| Parameter | Mean ± SD |

| Cmax (mg/L) | 175.22 ± 36.28 |

| T½ (h) | 1.52 ± 0.23 |

| AUC(0-∞) (mg·h/L) | 280.51 ± 68.17 |

| CL (L/h) | 7.37 ± 1.84 |

| Vd (L) | 16.06 ± 4.42 |

Data from a study in patients with mild to moderate CAP.

Pharmacodynamics

As a time-dependent antibiotic, the efficacy of this compound is primarily correlated with the duration that its free drug concentration remains above the MIC of the target pathogen (%ƒT > MIC). In the aforementioned study on community-acquired pneumonia, the average ƒT > MIC was 55.45 ± 8.12%, which was associated with a high rate of clinical cure.

Experimental Protocols

This section outlines standardized methodologies for the in vitro and in vivo evaluation of this compound.

Minimum Inhibitory Concentration (MIC) Determination

The MIC of this compound against various bacterial isolates can be determined using the agar dilution method as described in a comparative study.

Protocol: Agar Dilution MIC Assay

-

Preparation of this compound Stock Solution: A stock solution of this compound is prepared in a suitable solvent and sterilized by filtration.

-

Preparation of Agar Plates: Molten Mueller-Hinton agar is cooled to 50°C. Serial twofold dilutions of the this compound stock solution are added to individual flasks of molten agar to achieve the desired final concentrations. The agar is then poured into sterile petri dishes and allowed to solidify. A control plate with no antibiotic is also prepared.

-

Inoculum Preparation: Bacterial isolates are grown overnight and then diluted to achieve a standardized turbidity, typically equivalent to a 0.5 McFarland standard. This suspension is further diluted to yield a final inoculum of approximately 10⁴ colony-forming units (CFU) per spot.

-

Inoculation: The standardized bacterial suspensions are inoculated onto the surface of the prepared agar plates using a multipoint inoculator.

-

Incubation: The plates are incubated at 35-37°C for 18-24 hours.

-

MIC Determination: The MIC is read as the lowest concentration of this compound that completely inhibits the visible growth of the bacterial isolate.

Figure 2: Experimental workflow for MIC determination by agar dilution.

Time-Kill Kinetic Assay

Time-kill assays are performed to assess the bactericidal or bacteriostatic activity of this compound over time.

Protocol: Time-Kill Assay

-

Inoculum Preparation: A standardized bacterial suspension is prepared as for the MIC assay.

-

Assay Setup: Test tubes containing Mueller-Hinton broth with various concentrations of this compound (e.g., 0.5x, 1x, 2x, 4x MIC) are prepared. A growth control tube without the antibiotic is also included.

-

Inoculation: The prepared bacterial suspension is added to each tube to achieve a starting inoculum of approximately 5 x 10⁵ CFU/mL.

-

Sampling and Plating: At specified time points (e.g., 0, 2, 4, 8, 24 hours), an aliquot is removed from each tube, serially diluted in sterile saline, and plated onto nutrient agar plates.

-

Incubation and Colony Counting: The plates are incubated overnight, and the number of viable colonies is counted.

-

Data Analysis: The log₁₀ CFU/mL is plotted against time for each this compound concentration and the control. Bactericidal activity is typically defined as a ≥3-log₁₀ reduction in CFU/mL from the initial inoculum.

Mechanisms of Resistance

Resistance to cephalosporins, including this compound, primarily occurs through two mechanisms: enzymatic degradation by β-lactamases and alteration of the target PBPs.

Figure 3: Mechanisms of bacterial resistance to this compound. Resistance can occur through enzymatic degradation by β-lactamases or by alterations in the penicillin-binding proteins (PBPs) that reduce binding affinity.

Chemical Synthesis

The synthesis of this compound can be achieved through a multi-step process. A representative synthetic route involves the reaction of a compound (III), prepared from 7-aminocephalosporanic acid (7-ACA), with a compound (IV) to yield the final product.

Figure 4: A simplified workflow for the chemical synthesis of this compound.

Conclusion

This compound remains a relevant first-generation cephalosporin with a well-characterized profile. Its bactericidal activity, favorable pharmacokinetics, and established clinical efficacy underscore its utility in treating susceptible bacterial infections. This technical guide provides a foundational resource for researchers and drug development professionals, offering key data and methodologies to inform future studies and applications of this important antibiotic. Further research into contemporary susceptibility patterns and potential new indications would be valuable in the context of evolving antimicrobial resistance.

References

- 1. In vitro studies with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Microbiological activity of this compound as compared to cefazolin and cephalothin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Comparative Study Using MIC Test for this compound and other First Generation Cephalosporins -Korean Journal of Clinical Pharmacy | Korea Science [koreascience.kr]

The Discovery and Developmental History of Cefazedone: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cefazedone is a first-generation cephalosporin antibiotic characterized by its broad spectrum of activity against Gram-positive and select Gram-negative bacteria. This document provides a comprehensive technical overview of the discovery, synthesis, mechanism of action, antibacterial spectrum, and clinical development history of this compound. Detailed experimental protocols for its synthesis are outlined, and quantitative data on its antibacterial efficacy are presented in tabular format. Furthermore, key processes are visualized through diagrams generated using the DOT language to facilitate a deeper understanding of its biochemical and developmental pathways.

Introduction and Discovery

This compound, chemically known as (6R,7R)-7-[[2-(3,5-dichloro-4-oxo-1-pyridinyl)acetyl]amino]-3-[[(5-methyl-1,3,4-thiadiazol-2-yl)thio]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, is a semi-synthetic cephalosporin antibiotic.[1] As a member of the first-generation cephalosporins, it emerged from the extensive research efforts to modify the core cephalosporin C nucleus, 7-aminocephalosporanic acid (7-ACA), to enhance antibacterial activity and pharmacokinetic properties.[2][3] The development of this compound was part of a broader movement in antibiotic research to address the growing challenge of bacterial resistance and to expand the therapeutic utility of the cephalosporin class.[2]

Chemical Synthesis

The synthesis of this compound is a multi-step process that typically starts from the key intermediate, 7-aminocephalosporanic acid (7-ACA), which is derived from the fermentation of Acremonium chrysogenum.[4] The synthesis involves the introduction of two specific side chains at the C-7 and C-3 positions of the 7-ACA core, which are crucial for its antibacterial activity and spectrum.

Synthesis of Key Intermediates

2.1.1. Synthesis of 3,5-dichloro-4-pyridone-1-acetic acid:

The synthesis of the C-7 side chain precursor, 3,5-dichloro-4-pyridone-1-acetic acid, is a critical step. While specific patented methods exist, a general approach involves the chlorination of a pyridine derivative followed by functional group manipulations to introduce the acetic acid moiety.

2.1.2. Synthesis of 2-mercapto-5-methyl-1,3,4-thiadiazole:

The C-3 side chain precursor, 2-mercapto-5-methyl-1,3,4-thiadiazole, can be synthesized through various methods. One common route involves the cyclization of thiosemicarbazide derivatives.

Overall Synthesis of this compound

The final synthesis of this compound involves the acylation of the amino group at the C-7 position of 7-ACA with an activated form of 3,5-dichloro-4-pyridone-1-acetic acid, and the nucleophilic substitution of the acetoxy group at the C-3 position with 2-mercapto-5-methyl-1,3,4-thiadiazole.

Experimental Protocol: A Generalized Synthesis of this compound

-

Step 1: Preparation of the C-7 side chain. 3,5-dichloro-4-pyridone is reacted with chloroacetic acid in the presence of a base to yield 3,5-dichloro-4-pyridone-1-acetic acid. The product is then purified by recrystallization.

-

Step 2: Preparation of the C-3 side chain. 2-mercapto-5-methyl-1,3,4-thiadiazole is synthesized by reacting thiosemicarbazide with acetic anhydride followed by cyclization.

-

Step 3: Silylation of 7-ACA. 7-ACA is silylated to protect the carboxyl group, typically using a silylating agent like N,O-bis(trimethylsilyl)acetamide (BSA).

-

Step 4: Acylation of the C-7 amino group. The silylated 7-ACA is then acylated with an activated derivative of 3,5-dichloro-4-pyridone-1-acetic acid (e.g., an acid chloride or a mixed anhydride) in an inert solvent at low temperatures.

-

Step 5: Substitution at the C-3 position. The resulting intermediate is reacted with 2-mercapto-5-methyl-1,3,4-thiadiazole to displace the acetoxy group at the C-3 position.

-

Step 6: Deprotection and Isolation. The silyl protecting groups are removed by hydrolysis, and the final product, this compound, is isolated and purified by crystallization.

Below is a DOT language script visualizing the general synthetic workflow of this compound.

Caption: General Synthetic Workflow of this compound.

Mechanism of Action

Like other β-lactam antibiotics, this compound exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. The primary molecular targets of this compound are the Penicillin-Binding Proteins (PBPs), which are bacterial enzymes essential for the final steps of peptidoglycan synthesis.

The following diagram illustrates the mechanism of action of this compound.

Caption: Mechanism of Action of this compound.

Antibacterial Spectrum

This compound demonstrates activity primarily against Gram-positive bacteria and a limited range of Gram-negative organisms. Its spectrum is characteristic of first-generation cephalosporins.

In Vitro Susceptibility Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound against various bacterial isolates as reported in the literature. The MIC is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.

| Bacterial Species | Number of Strains | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |

| Staphylococcus aureus | - | - | - | - | |

| Gram-positive strains (Geometric Mean) | - | - | 0.386 | - | |

| Enterococci | - | 16 (active against 100%) | - | - | |

| Escherichia coli | - | - | - | - | |

| Klebsiella species | - | - | - | - | |

| Proteus mirabilis | - | - | - | - |

Note: Specific MIC range, MIC50, and MIC90 values were not consistently available in the provided search results. The table reflects the general activity mentioned in the sources.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The MIC values are typically determined using standardized methods such as broth microdilution or agar dilution as described by the Clinical and Laboratory Standards Institute (CLSI).

-

Broth Microdilution Method:

-

A serial two-fold dilution of this compound is prepared in a liquid growth medium (e.g., Mueller-Hinton broth) in microtiter plates.

-

Each well is inoculated with a standardized suspension of the test bacterium (approximately 5 x 105 CFU/mL).

-

A growth control well (no antibiotic) and a sterility control well (no bacteria) are included.

-

The plates are incubated at 35-37°C for 16-20 hours.

-

The MIC is read as the lowest concentration of this compound that completely inhibits visible bacterial growth.

-

-

Agar Dilution Method:

-

Serial two-fold dilutions of this compound are incorporated into molten agar (e.g., Mueller-Hinton agar) and poured into petri dishes.

-

A standardized suspension of the test bacteria is spot-inoculated onto the surface of the agar plates.

-

The plates are incubated at 35-37°C for 16-20 hours.

-

The MIC is the lowest concentration of this compound that inhibits the visible growth of the bacteria.

-

Clinical Trials and History

Clinical investigations of this compound have been conducted to evaluate its efficacy and safety in treating various bacterial infections.

Phase I Clinical Trials

Early clinical studies in healthy volunteers focused on the safety, tolerability, and pharmacokinetics of this compound. These trials established the initial dosing regimens and compared its profile to other cephalosporins, such as cefazolin.

Treatment of Urinary Tract Infections

Several clinical trials have assessed the efficacy of this compound in the treatment of urinary tract infections (UTIs). These studies generally demonstrated good clinical and bacteriological cure rates. For instance, a systematic review of first-generation cephalosporins for complicated upper UTIs included studies that showed no statistically significant differences in clinical cure rates compared to other antimicrobials.

Treatment of Gynecological Infections

This compound has also been evaluated in the treatment of gynecological infections. A clinical trial involving 75 patients with gynecological infections, including cases with concurrent UTIs, reported very good or good clinical outcomes in the majority of patients. The treatment was generally well-tolerated.

The workflow for a typical clinical trial for an antibiotic like this compound is depicted below.

Caption: Clinical Trial Workflow for Antibiotic Development.

Conclusion

This compound represents a notable development in the history of first-generation cephalosporins. Its synthesis, rooted in the modification of the 7-ACA nucleus, results in a molecule with a potent mechanism of action against a range of bacterial pathogens. While newer generations of cephalosporins have emerged with broader spectrums of activity, this compound remains a significant compound in the study of antibiotic development and a useful therapeutic agent in specific clinical contexts. The data and protocols presented in this whitepaper provide a detailed technical foundation for researchers and professionals in the field of drug discovery and development.

References

- 1. Microbiological activity of this compound as compared to cefazolin and cephalothin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cephalosporin - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. A Straightforward Approach to Synthesize 7-Aminocephalosporanic Acid In Vivo in the Cephalosporin C Producer Acremonium chrysogenum - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Protein Binding Characteristics of Cefazedone and Related Cephalosporins

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available data on the specific protein binding characteristics of Cefazedone is limited. This guide will therefore focus on the well-documented principles of cephalosporin protein binding, utilizing the structurally similar and extensively studied first-generation cephalosporin, Cefazolin, as a primary illustrative example. The methodologies and principles described are directly applicable to the study of this compound.

Executive Summary

The interaction between antibiotics and plasma proteins is a critical determinant of their pharmacokinetic and pharmacodynamic profiles. Only the unbound, or "free," fraction of a drug is microbiologically active and able to distribute from the bloodstream to the site of infection[1][2][3][4]. The extent of this binding, primarily to Human Serum Albumin (HSA), influences the drug's distribution, clearance, and ultimately, its therapeutic efficacy[1]. This guide provides a technical overview of the protein binding characteristics of cephalosporins, with a specific focus on data derived from Cefazolin as a proxy for this compound. It includes a summary of quantitative binding data, detailed experimental protocols for determining these parameters, and logical diagrams illustrating the core concepts of protein binding kinetics and experimental design.

Quantitative Protein Binding Data: The Cefazolin Example

Cefazolin, like many cephalosporins, exhibits a high degree of binding to Human Serum Albumin (HSA). This binding is a reversible process, and the extent can be influenced by several factors, including drug concentration.

Binding Affinity and Stoichiometry

Studies have quantified the binding of Cefazolin to HSA, providing key parameters for pharmacokinetic modeling. Equilibrium dialysis has been used to determine these values.

| Parameter | Value | Protein | Method | Reference |

| Association Constant (Ka) | 1.66 x 10⁴ M⁻¹ | Human Serum Albumin | Equilibrium Dialysis | |

| Binding Sites (n) | ~0.73 | Human Serum Albumin | Equilibrium Dialysis | |

| Reported Binding (%) | 89.2% | Human Serum Albumin | Not Specified |

Table 1: Binding Parameters of Cefazolin to Human Serum Albumin.

Concentration-Dependent (Saturable) Binding

A key characteristic of Cefazolin's interaction with plasma proteins is that the binding is saturable in vivo. This means that as the total concentration of the drug in the plasma increases, the percentage of the bound drug decreases, leading to a higher free fraction. This non-linear binding pattern is crucial for dose optimization, especially in high-dose regimens.

| Total Cefazolin Concentration | Reported Protein Binding (%) | Unbound (Free) Fraction (%) | Patient Population / Condition | Reference |

| Low (Trough) Concentrations (~2.7 mg/L) | ~85% | ~15% | In vivo (Human) | |

| High (Peak) Concentrations (~200 mg/L) | ~52% | ~48% | In vivo (Human) | |

| Up to 100 mg/L | ~92% | ~8% | In vitro (Human Plasma) | |

| 200 mg/L | ~85% | ~15% | In vitro (Human Plasma) | |

| Median (Morbidly Obese Patients) | ~79% | ~21% | In vivo (Human) | |

| Critically Ill Adults | 60% - 77% | 23% - 40% | In vivo (Human) |

Table 2: Concentration-Dependent Protein Binding of Cefazolin.

Experimental Protocols for Determining Protein Binding

Accurate determination of the unbound drug fraction is essential. The most common and well-regarded in vitro methods include equilibrium dialysis and ultrafiltration.

Equilibrium Dialysis (ED)

Equilibrium Dialysis is often considered the "gold standard" for protein binding studies.

Principle: The method involves a dialysis cell composed of two chambers separated by a semi-permeable membrane. One chamber contains the protein solution (e.g., plasma or HSA), and the other contains a protein-free buffer. The drug is added to the protein-containing chamber. The membrane allows the free (unbound) drug to diffuse across into the buffer chamber, while the larger protein and protein-bound drug complex cannot. The system is allowed to reach equilibrium, at which point the concentration of the free drug is equal in both chambers.

Detailed Protocol:

-

Membrane Preparation: A semi-permeable membrane with an appropriate molecular weight cutoff (e.g., 10-30 kDa) is pre-soaked and washed according to the manufacturer's instructions to remove preservatives and ensure proper hydration.

-

Apparatus Assembly: The dialysis cell (e.g., a Teflon micro-dialysis unit) is assembled with the prepared membrane separating the two chambers.

-

Sample Preparation: Human plasma or a solution of purified HSA in a physiological buffer (e.g., phosphate-buffered saline, pH 7.4) is placed in one chamber (the "protein chamber"). An identical volume of the buffer is placed in the other chamber (the "buffer chamber").

-

Drug Addition: The drug (Cefazolin) is added to the protein chamber at the desired concentration.

-

Equilibration: The entire apparatus is sealed and incubated, typically in a slowly rotating water bath at a constant physiological temperature (37°C), for a sufficient period to allow equilibrium to be reached (e.g., 18-24 hours).

-

Sampling: After incubation, aliquots are carefully removed from both the protein chamber and the buffer chamber.

-

Analysis: The total drug concentration in the protein chamber (C_total) and the drug concentration in the buffer chamber (C_free) are measured using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

-

Calculation: The percentage of protein binding is calculated using the formula: % Bound = [(C_total - C_free) / C_total] * 100

Ultrafiltration (UF)

Ultrafiltration is a faster alternative to equilibrium dialysis that also separates the free drug from the bound drug.

Principle: This technique uses centrifugal force to push a portion of the plasma water and small molecules, including the free drug, through a semi-permeable filter. The protein and the protein-bound drug are retained above the filter. The resulting ultrafiltrate contains a drug concentration equivalent to the free drug concentration in the original sample.

Detailed Protocol:

-

Device Preparation: A commercially available ultrafiltration device, consisting of a sample reservoir and a filter membrane with a specific molecular weight cutoff, is used. The device is typically pre-rinsed with buffer to remove any potential contaminants.

-

Sample Preparation: A known volume of plasma or HSA solution containing the drug is added to the sample reservoir of the ultrafiltration device.

-

Centrifugation: The device is centrifuged at a specified speed and temperature (e.g., 2000 x g at 37°C) for a set period (e.g., 15-30 minutes). The centrifugal force drives the protein-free fluid through the membrane.

-

Sample Collection: The ultrafiltrate (the fluid that has passed through the membrane) is collected from the bottom of the device.

-

Analysis: The drug concentration in the ultrafiltrate (C_free) and the initial total drug concentration in the plasma (C_total) are determined by HPLC or a similar analytical method.

-

Calculation: The percentage of protein binding is calculated using the same formula as in equilibrium dialysis: % Bound = [(C_total - C_free) / C_total] * 100

Visualizations of Core Concepts

Pharmacokinetic Relationship of Bound vs. Unbound Drug

The equilibrium between bound and unbound drug in the plasma dictates the drug's availability for therapeutic action and elimination. Only the free fraction can cross biological membranes to reach tissues or be cleared by the kidneys.

Caption: Pharmacokinetic equilibrium of bound and unbound drug.

Experimental Workflow for Equilibrium Dialysis

This diagram illustrates the step-by-step process of determining protein binding using the gold-standard equilibrium dialysis method.

Caption: Workflow for the Equilibrium Dialysis method.

Factors Influencing Cephalosporin-Protein Binding

Molecular Structure

The binding affinity of cephalosporins to HSA is significantly influenced by their chemical structure, particularly the side chains at the C-3 and C-7 positions of the cephem nucleus.

-

Anionic Side Chains: Cephalosporins with anionic (negatively charged) side chains at physiological pH tend to exhibit higher affinity for HSA.

-

Hydrophobicity: Increased lipophilicity of non-ionized side chains can also enhance binding.

-

Binding Site: Studies suggest that many cephalosporins with high HSA affinity bind in the vicinity of the warfarin binding site (Sudlow's Site I) on the albumin molecule.

Competitive Displacement

The co-administration of other drugs that bind to the same site on albumin can lead to competitive displacement. This increases the free fraction of the cephalosporin, which can alter both its efficacy and clearance. Acidic drugs are common displacers. For example, furosemide, clofibric acid, and phenylbutazone have been shown to displace cefazolin from HSA.

Patient-Specific Factors

The extent of protein binding is not constant and can vary significantly based on the patient's clinical condition.

-

Hypoalbuminemia: In conditions such as critical illness, liver disease, or malnutrition, lower levels of plasma albumin lead to fewer available binding sites and a consequently lower percentage of protein binding (a higher free fraction).

-

Renal Disease: Patients with renal impairment may also exhibit lower protein binding.

-

Endogenous Substances: Elevated levels of endogenous substances like bilirubin and free fatty acids can also compete for binding sites and displace cefazolin.

Conclusion

The binding of cephalosporins to plasma proteins, predominantly HSA, is a critical factor governing their clinical performance. While specific quantitative data for this compound is sparse, the behavior of the structurally analogous drug, Cefazolin, provides a robust model for understanding its characteristics. Cefazolin exhibits high but saturable, concentration-dependent binding. This binding is influenced by the drug's molecular structure, the presence of competing drugs, and the patient's physiological state, particularly their plasma albumin concentration. A thorough understanding of these principles and the experimental methods used to quantify them, such as equilibrium dialysis and ultrafiltration, is essential for professionals engaged in the research and development of new antimicrobial agents.

References

- 1. Frontiers | An Overview of the Protein Binding of Cephalosporins in Human Body Fluids: A Systematic Review [frontiersin.org]

- 2. Structural Analysis and Protein Binding of Cephalosporins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Protein Binding in Translational Antimicrobial Development-Focus on Interspecies Differences [mdpi.com]

- 4. Pharmacokinetics of cephalosporin antibiotics: protein-binding considerations - PubMed [pubmed.ncbi.nlm.nih.gov]

Cefazedone: A Comprehensive Technical Guide to Metabolism and Excretion

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cefazedone, a first-generation cephalosporin antibiotic, is primarily eliminated from the body through renal and biliary excretion. This technical guide provides a detailed overview of the current scientific understanding of the metabolic and excretory pathways of this compound. While extensive research has elucidated its pharmacokinetic profile, which closely resembles that of cefazolin, specific details regarding the metabolic biotransformation of this compound remain limited in publicly available literature. This document synthesizes the available quantitative data on its excretion, outlines the experimental methodologies employed in key pharmacokinetic studies, and visually represents the established pathways of its disposition. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the development and study of antimicrobial agents.

Introduction

This compound is a semisynthetic, broad-spectrum cephalosporin antibiotic effective against a range of Gram-positive and Gram-negative bacteria. Understanding its absorption, distribution, metabolism, and excretion (ADME) profile is critical for optimizing its therapeutic use and ensuring patient safety. This guide focuses specifically on the metabolism and excretion pathways of this compound, providing a technical overview based on available scientific literature.

Metabolism

Currently, there is a notable lack of published studies specifically identifying metabolites of this compound in humans or animal models. This suggests that, similar to other first-generation cephalosporins like cefazolin, this compound may not undergo significant metabolism in the body. The primary route of elimination for many cephalosporins is excretion of the unchanged drug.

The potential for metabolism via cytochrome P450 (CYP) enzymes or conjugation reactions such as glucuronidation has not been extensively investigated for this compound. In vitro studies using human liver microsomes would be necessary to definitively characterize any potential metabolic pathways.

Excretion

This compound is eliminated from the body through two primary routes: renal excretion and biliary excretion. The majority of the administered dose is excreted unchanged in the urine.

Renal Excretion

The kidneys are the principal organ for this compound elimination. The process involves both glomerular filtration and active tubular secretion. The co-administration of probenecid, a known inhibitor of organic anion transporters in the renal tubules, can prolong the serum half-life of cephalosporins, indicating the involvement of active secretion in their elimination.

Biliary Excretion

A portion of this compound is also excreted in the bile, which then enters the gastrointestinal tract and is eliminated in the feces. The extent of biliary excretion can vary among different cephalosporins.

Quantitative Data on this compound Pharmacokinetics and Excretion

The following tables summarize the available quantitative data on the pharmacokinetics and excretion of this compound. For comparative purposes, data for the structurally similar cephalosporin, cefazolin, is also included where available, as studies often draw parallels between the two compounds[1].

Table 1: Pharmacokinetic Parameters of this compound in Humans

| Parameter | Value | Conditions | Reference |

| Serum Elimination Half-life (t½) | 1.64 ± 0.23 hours | 500 mg & 1000 mg Intravenous (IV) administration in healthy volunteers | [1] |

| 1.85 ± 0.51 hours | 500 mg Intramuscular (IM) administration in healthy volunteers | [1] | |

| 1.52 ± 0.23 hours | 2 g IV administration in patients with community-acquired pneumonia | ||

| Total Clearance (CL) | 7.37 ± 1.84 L/h | 2 g IV administration in patients with community-acquired pneumonia | |

| Volume of Distribution (Vd) | 16.06 ± 4.42 L | 2 g IV administration in patients with community-acquired pneumonia | |

| Maximum Concentration (Cmax) | 175.22 ± 36.28 mg/L | 2 g IV administration in patients with community-acquired pneumonia |

Note: The pharmacokinetics of this compound are reported to be nearly identical to those of cefazolin[1].

Experimental Protocols

Determination of this compound in Human Plasma by HPLC-MS/MS

This method was developed for the quantification of this compound in human plasma to support pharmacokinetic studies.

-

Sample Preparation: Protein precipitation.

-

Chromatographic Separation:

-

Column: Ultimate XB-CN (2.1 mm × 150 mm, 5 µm).

-

Mobile Phase: Isocratic mixture of acetonitrile and 20 mM ammonium acetate in 0.1% formic acid in water (15:85, v/v).

-

-

Detection:

-

Instrument: High-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS).

-

Ionization Mode: Electrospray ionization (ESI) in positive ion multiple reaction-monitoring (MRM) mode.

-

Transitions Monitored:

-

This compound: m/z 548.2 → 344.1

-

Internal Standard (Metronidazole): m/z 172.2 → 128.1

-

-

-

Quantification:

-

Linear Range: 0.20–401.12 µg/mL.

-

Lower Limit of Quantification (LLOQ): 0.20 µg/mL.

-

Signaling Pathways and Experimental Workflows

This compound Excretion Pathways

The following diagram illustrates the primary routes of this compound excretion from the body.

Caption: Primary excretion pathways of unchanged this compound via renal and biliary routes.

Experimental Workflow for Pharmacokinetic Analysis

The diagram below outlines a typical workflow for a clinical pharmacokinetic study of this compound.

Caption: Workflow for a typical this compound pharmacokinetic study.

Conclusion

This compound is primarily eliminated from the body via renal and biliary excretion as an unchanged drug. Its pharmacokinetic profile is well-characterized and closely resembles that of cefazolin. While the renal excretion mechanism involves both glomerular filtration and active tubular secretion, further research is warranted to definitively elucidate any metabolic pathways, including the potential for biotransformation by hepatic enzymes. The lack of identified metabolites in the existing literature suggests that metabolism is not a major route of elimination for this first-generation cephalosporin. Future studies employing advanced analytical techniques such as high-resolution mass spectrometry on samples from in vivo and in vitro experiments will be crucial to fully understand the complete disposition of this compound.

References

Methodological & Application

Application Notes and Protocols for Cefazedone In Vitro Antibacterial Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vitro antibacterial properties of Cefazedone, a first-generation cephalosporin antibiotic. Detailed protocols for key assays are included to facilitate the evaluation of its efficacy against a range of bacterial pathogens.

Introduction

This compound is a semisynthetic, first-generation cephalosporin antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1][2][3] Like other β-lactam antibiotics, its mechanism of action involves the disruption of bacterial cell wall synthesis.[4][5] this compound binds to and inactivates penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis. This inhibition leads to a weakened cell wall and subsequent cell lysis, resulting in a bactericidal effect. This compound has demonstrated resistance to many beta-lactamases, enzymes that can inactivate many penicillin-based antibiotics.

Antibacterial Spectrum and Efficacy

This compound is effective against a variety of bacterial strains. It exhibits strong activity against many Gram-positive organisms and select Gram-negative bacteria.

Table 1: Summary of this compound Minimum Inhibitory Concentration (MIC) Data

| Bacterial Group/Species | Geometric Mean MIC (µg/mL) | Notes |

| Gram-positive strains | 0.386 | More potent than several other first-generation cephalosporins in a comparative study. |

| Staphylococcus aureus | 0.340 | Demonstrates strong activity against this common pathogen. |

| Enterococci | 16 | Active against 100% of tested strains at this concentration. |

| Gram-negative strains | - | Shows better antibacterial activity than some other first-generation cephalosporins. Effective against E. coli, Klebsiella species, and Proteus mirabilis. |

Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

This compound's primary target is the bacterial cell wall, a rigid structure crucial for maintaining cell integrity.

Caption: this compound's mechanism of action targeting bacterial cell wall synthesis.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This protocol determines the lowest concentration of this compound that inhibits the visible growth of a bacterium.

Materials:

-

This compound powder

-

Appropriate solvent (e.g., sterile distilled water or DMSO)

-

Sterile 96-well microtiter plates (round-bottom recommended)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB) or other suitable broth medium

-

Bacterial strains for testing

-

Spectrophotometer

-

Sterile petri dishes, test tubes, and multichannel pipettors

Protocol:

-

Preparation of this compound Stock Solution:

-

Accurately weigh this compound powder and dissolve in the appropriate solvent to create a high-concentration stock solution.

-

Filter-sterilize the stock solution.

-

Prepare a working solution by diluting the stock in the test medium (e.g., CAMHB) to twice the highest desired final concentration.

-

-

Preparation of Microtiter Plates:

-

Dispense 100 µL of sterile broth into all wells of a 96-well plate.

-

Add 100 µL of the this compound working solution to the wells in the first column.

-

Perform a two-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing thoroughly, and repeating this process across the plate to column 10. Discard 100 µL from column 10.

-

Column 11 will serve as the positive control (no drug), and column 12 as the negative/sterility control (no bacteria).

-

-

Inoculum Preparation:

-

Culture the test bacteria in the appropriate broth until it reaches the mid-logarithmic phase of growth.

-

Adjust the turbidity of the bacterial suspension with a spectrophotometer to a 0.5 McFarland standard. This corresponds to a specific cell density.

-

Dilute the adjusted inoculum in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

-

-

Inoculation and Incubation:

-

Inoculate each well (columns 1-11) with the prepared bacterial suspension. The final volume in each well should be 200 µL.

-

Incubate the plates at 35-37°C for 18-24 hours.

-

-

Reading the MIC:

-

The MIC is the lowest concentration of this compound at which there is no visible growth of bacteria. This can be assessed visually or with a microplate reader.

-

Caption: Workflow for MIC determination by broth microdilution.

Time-Kill Curve Assay

This assay provides information on the bactericidal or bacteriostatic activity of this compound over time.

Materials:

-

This compound

-

Appropriate broth medium

-

Bacterial strains

-

Flasks or tubes for culturing

-

Spectrophotometer

-

Apparatus for colony counting (e.g., agar plates, spreader, incubator)

Protocol:

-

Inoculum Preparation:

-

Prepare an overnight culture of the test bacterium.

-

Dilute the overnight culture in fresh, pre-warmed broth to a starting density of approximately 5 x 10^5 to 5 x 10^6 CFU/mL.

-

-

Experimental Setup:

-

Prepare flasks containing the bacterial inoculum and different concentrations of this compound (e.g., 0.5x, 1x, 2x, and 4x the predetermined MIC).

-

Include a growth control flask without any antibiotic.

-

-

Time-Course Sampling:

-

Incubate all flasks at 37°C with shaking.

-

At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each flask.

-

-

Bacterial Viability Assessment:

-

Perform serial dilutions of each aliquot in sterile saline or phosphate-buffered saline.

-

Plate a known volume of each dilution onto appropriate agar plates (e.g., Tryptic Soy Agar).

-

Incubate the plates at 37°C for 18-24 hours, or until colonies are visible.

-

-

Data Analysis:

-

Count the number of colonies on the plates and calculate the CFU/mL for each time point and concentration.

-

Plot the log10 CFU/mL versus time for each this compound concentration and the growth control. A ≥3-log10 decrease in CFU/mL is typically considered bactericidal.

-

Caption: Workflow for the time-kill curve assay.

References

- 1. What is the mechanism of this compound Sodium? [synapse.patsnap.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | Antibiotic | Antibacterial | TargetMol [targetmol.com]

- 4. This compound | C18H15Cl2N5O5S3 | CID 71736 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Cephalosporin - Wikipedia [en.wikipedia.org]

Cefazedone Minimum Inhibitory Concentration (MIC) Testing: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Cefazedone, a first-generation cephalosporin antibiotic, and detailed protocols for determining its Minimum Inhibitory Concentration (MIC) against clinically relevant bacteria. The information is intended to guide researchers and drug development professionals in assessing the in vitro activity of this antimicrobial agent.

Introduction to this compound

This compound is a semisynthetic, first-generation cephalosporin antibiotic with a broad spectrum of activity against many Gram-positive and some Gram-negative bacteria. Like other β-lactam antibiotics, its mechanism of action involves the inhibition of bacterial cell wall synthesis, leading to bacterial cell lysis and death. This compound is primarily effective against susceptible strains of Staphylococcus aureus, Escherichia coli, Klebsiella species, and Proteus mirabilis.

Mechanism of Action

This compound exerts its bactericidal effect by binding to and inactivating penicillin-binding proteins (PBPs), which are enzymes essential for the final steps of peptidoglycan synthesis. Peptidoglycan is a critical component of the bacterial cell wall that provides structural integrity. By inhibiting PBP-mediated cross-linking of peptidoglycan chains, this compound weakens the cell wall, rendering the bacterium susceptible to osmotic lysis.

Caption: this compound's mechanism of action.

Antimicrobial Spectrum and Activity

This compound demonstrates good activity against many Gram-positive cocci and some Gram-negative bacilli. Its efficacy against Enterobacteriaceae, particularly strains of E. coli, Klebsiella species, and Proteus mirabilis, has been noted.[1] One study found this compound to be active at a concentration of 16 µg/mL against 100% of tested enterococci.

Quantitative Data Summary

The following table summarizes the available quantitative data on the Minimum Inhibitory Concentration (MIC) of this compound against various bacteria. It is important to note that comprehensive MIC50 and MIC90 data for this compound are limited in recent literature. The data presented below is based on a study determining the geometric mean MIC using an agar dilution method.[2][3]

| Organism Category | Specific Organism | Geometric Mean MIC (µg/mL) |

| Gram-positive | All tested Gram-positive strains | 0.386[2][3] |

| Gram-positive | Staphylococcus aureus | 0.340 |

Note: The study also indicated that this compound exhibited better antibacterial activity against Gram-negative strains than other first-generation cephalosporins like Cefazolin, Cefadroxil, and Cephradine, though specific geometric mean MICs for these organisms were not provided.

Experimental Protocols for MIC Testing

The following are detailed protocols for determining the MIC of this compound using standardized methods. These protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Method

This method involves preparing serial dilutions of this compound in a 96-well microtiter plate to determine the lowest concentration that inhibits visible bacterial growth.

Materials:

-

This compound analytical standard

-

Sterile cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Sterile saline or broth for inoculum preparation

-

Incubator (35°C ± 2°C)

-

Micropipettes and sterile tips

-

Spectrophotometer or McFarland turbidity standards

Protocol:

-

Prepare this compound Stock Solution: Accurately weigh a sufficient amount of this compound analytical standard and dissolve it in a suitable solvent to create a high-concentration stock solution. Further dilute in sterile CAMHB to the desired starting concentration.

-

Prepare Serial Dilutions:

-

Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well microtiter plate.

-

Add 200 µL of the starting this compound concentration to well 1.

-

Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10.

-

Well 11 will serve as the growth control (no antibiotic).

-

Well 12 will serve as the sterility control (no bacteria).

-

-

Prepare Bacterial Inoculum:

-

From a fresh (18-24 hour) culture plate, select 3-5 colonies of the test organism.

-

Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

-

Inoculate the Microtiter Plate: Add 100 µL of the standardized bacterial inoculum to wells 1 through 11. Do not inoculate well 12.

-

Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

-

Reading Results: The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) in the well. The growth control (well 11) should show turbidity, and the sterility control (well 12) should remain clear.

Caption: Broth microdilution workflow.

Agar Dilution Method

This method involves incorporating this compound into agar plates at various concentrations to determine the lowest concentration that prevents bacterial growth.

Materials:

-

This compound analytical standard

-

Mueller-Hinton Agar (MHA)

-

Sterile petri dishes

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Inoculum replicator (e.g., Steers replicator)

-

Incubator (35°C ± 2°C)

Protocol:

-

Prepare this compound-Agar Plates:

-

Prepare a series of this compound stock solutions at 10 times the final desired concentrations.

-

Melt MHA and cool to 45-50°C in a water bath.

-

Add 1 part of each this compound stock solution to 9 parts of molten MHA to achieve the final concentrations. Mix well and pour into sterile petri dishes.

-

Prepare a drug-free control plate.

-

-

Prepare Bacterial Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this to achieve a final inoculum of approximately 10⁴ CFU per spot.

-

Inoculate Plates: Using an inoculum replicator, spot-inoculate the surface of each this compound-containing and control plate with the bacterial suspension.

-

Incubation: Allow the inoculum spots to dry, then invert the plates and incubate at 35°C ± 2°C for 16-20 hours.

-